![molecular formula C5H9NO2 B068423 Azetidin-3-YL-acetic acid CAS No. 183062-92-2](/img/structure/B68423.png)
Azetidin-3-YL-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of Azetidin-3-yl-acetic acid derivatives often involves innovative methodologies to incorporate the azetidinone ring into the desired molecular framework. A notable approach is the use of dianion chemistry for creating 3-(1′-hydroxyethyl)-2-azetidinone-4-yl acetic acid, a crucial intermediate in thienamycin total synthesis (Shinkai et al., 1982). Additionally, the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates has been employed to generate new heterocyclic amino acid derivatives containing azetidine and oxetane rings, showcasing a versatile route for diversifying azetidine-based compounds (Gudelis et al., 2023).
Molecular Structure Analysis
The molecular structures of this compound derivatives are confirmed through advanced spectroscopic techniques, including 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations. These analyses ensure the correct synthesis and identification of the target molecules, facilitating further chemical and biological evaluations (Gudelis et al., 2023).
Chemical Reactions and Properties
This compound derivatives undergo a variety of chemical reactions, leveraging the reactive nature of the azetidinone ring. For instance, the reactions of azetidin-3-ones with nucleophiles demonstrate the ring's versatility in synthesizing amino-alcohol and amino-acid derivatives, highlighting its utility in generating complex molecules (Podlech & Seebach, 1995).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in drug design and synthesis. These properties are determined through detailed physicochemical studies and contribute to the understanding of how these compounds interact in biological systems.
Chemical Properties Analysis
This compound derivatives exhibit a range of chemical properties, including reactivity towards various nucleophiles and electrophiles, and the ability to form stable heterocyclic frameworks. These chemical characteristics are essential for their role as intermediates in synthesizing pharmacologically active molecules. The strain-release-driven homologation of boronic esters, for instance, is a method for the modular synthesis of azetidines, exploiting the high ring strain associated with azabicyclo[1.1.0]butane for the construction of azetidinyl boronic esters, illustrating the innovative approaches to harnessing the chemical properties of this compound derivatives (Fawcett et al., 2019).
Scientific Research Applications
Cholesterol Inhibition : A study synthesized and characterized bicyclic azetidin-2-ones, such as 3-(4-chlorophenyl) bicyclic azetidin-2-one, derived from azetidin-3-yl-acetic acid, demonstrating their potential as blood cholesterol inhibitors (Salman & Magtoof, 2019).
Drug Discovery Applications : The introduction of azetidin-3-yl groups into heteroaromatic bases, using a radical addition method (Minisci reaction), has been shown to be effective for creating compounds useful in drug discovery. This includes applications in the synthesis of marketed drugs like the EGFR inhibitor gefitinib (Duncton et al., 2009).
Analgesic and Anti-Inflammatory Properties : Novel azetidin-2-ones, synthesized from this compound derivatives, have shown significant analgesic and anti-inflammatory activities, comparable to standard drugs like nimesulide. Molecular docking simulations also indicated good affinity of these compounds for COX-II, an enzyme involved in inflammation (Chhajed & Upasani, 2016).
Synthesis of Pyrrolidinones : N-Aryl-azetidine-3-acetic acids can be converted into pyrrolidinones through a cyclisation-N-dealkylation reaction. This transformation is significant in the synthesis of various cyclic compounds (Bartholomew & Stocks, 1991).
Antimicrobial Activity : Azetidinone derivatives derived from this compound have been found to exhibit excellent antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Ayyash & Habeeb, 2019).
Amino Acid Derivatives : A study described the synthesis of heterocyclic amino acid derivatives containing azetidine rings, starting from (N-Boc-azetidin-3-ylidene)acetate. These compounds could be significant in the development of novel bioactive molecules (Gudelis et al., 2023).
Future Directions
Azetidines, including Azetidin-3-YL-acetic acid, are important in organic synthesis and medicinal chemistry . Their unique reactivity, driven by ring strain, can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines suggest potential future directions in the synthesis of novel heterocyclic amino acid derivatives .
Mechanism of Action
Biochemical Pathways
Azetidin-3-YL-acetic acid is involved in various biochemical pathways. The compound is a four-membered polar heterocycle including a basic secondary amine, characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability .
Result of Action
Given the complexity of the compound and the variety of its potential targets, it is likely that its effects are diverse and depend on the specific context of its use .
properties
IUPAC Name |
2-(azetidin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)1-4-2-6-3-4/h4,6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBDSTCOJNNUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472017 | |
Record name | 3-Azetidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
183062-92-2 | |
Record name | 3-Azetidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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